
Hydroxycarbamic acid hexyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydroxycarbamic acid hexyl ester is an organic compound belonging to the ester family. Esters are widely known for their pleasant aromas and are found in various natural and synthetic products. This particular ester is characterized by its hexyl group attached to the hydroxycarbamic acid moiety, making it a unique compound with specific properties and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Hydroxycarbamic acid hexyl ester can be synthesized through the esterification of hydroxycarbamic acid with hexanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of advanced catalysts and purification techniques ensures the production of high-purity ester suitable for various applications.
Types of Reactions:
Substitution: It can participate in nucleophilic substitution reactions where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are commonly used.
Reduction: Lithium aluminum hydride is a typical reducing agent.
Substitution: Various nucleophiles, such as amines or alcohols, can be used under appropriate conditions.
Major Products Formed:
Hydrolysis: Hydroxycarbamic acid and hexanol.
Reduction: Hexanol and hydroxycarbamic acid derivatives.
Substitution: Depending on the nucleophile, different substituted products can be formed.
Aplicaciones Científicas De Investigación
Hydroxycarbamic acid hexyl ester finds applications in various fields of scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a prodrug or in drug delivery systems.
Mecanismo De Acción
The mechanism of action of hydroxycarbamic acid hexyl ester involves its interaction with specific molecular targets, leading to various biochemical effects. The ester bond can be hydrolyzed in biological systems, releasing hydroxycarbamic acid and hexanol, which may exert their effects through different pathways . The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Methyl carbamate: Another ester of carbamic acid with a methyl group.
Ethyl carbamate: An ester with an ethyl group, known for its presence in fermented foods and beverages.
Butyl carbamate: An ester with a butyl group, used in various industrial applications.
Uniqueness: Hydroxycarbamic acid hexyl ester is unique due to its hexyl group, which imparts specific physical and chemical properties.
Propiedades
Número CAS |
592-70-1 |
|---|---|
Fórmula molecular |
C7H15NO3 |
Peso molecular |
161.20 g/mol |
Nombre IUPAC |
hexyl N-hydroxycarbamate |
InChI |
InChI=1S/C7H15NO3/c1-2-3-4-5-6-11-7(9)8-10/h10H,2-6H2,1H3,(H,8,9) |
Clave InChI |
XDRRRJZZMBWXHF-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCOC(=O)NO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


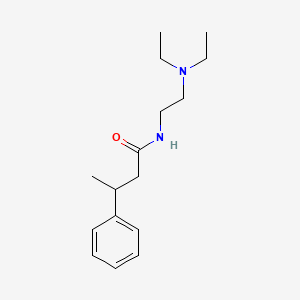
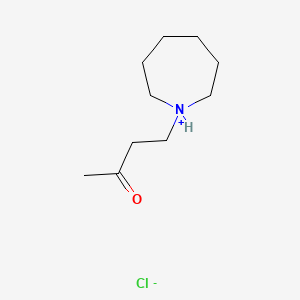
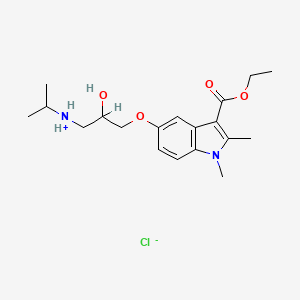


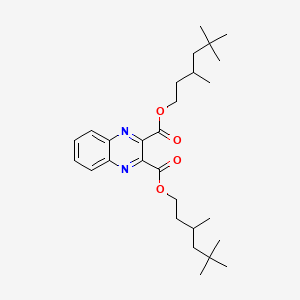
![(5S,5aS,8aR,9R)-5-(4-aminoanilino)-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one;hydrochloride](/img/structure/B13753585.png)

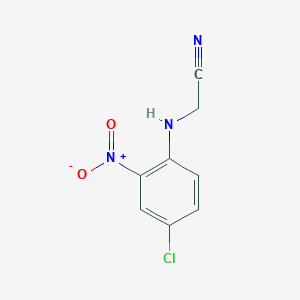
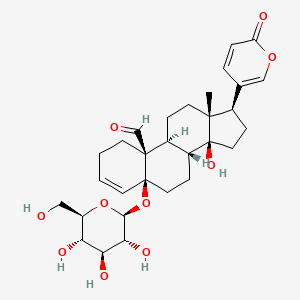
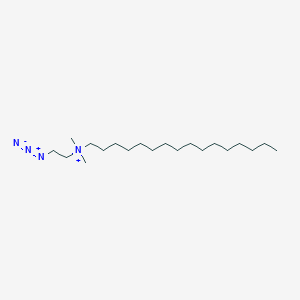

![8-Hydroxy-6-oxaspiro[3.4]octan-7-one](/img/structure/B13753619.png)

